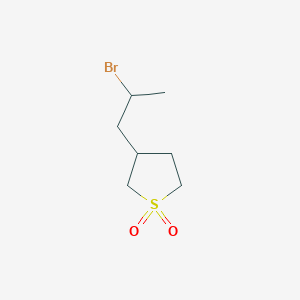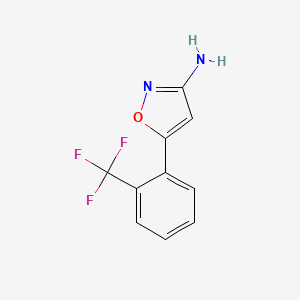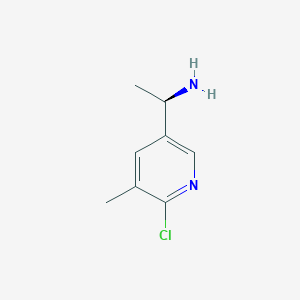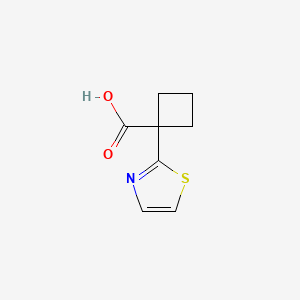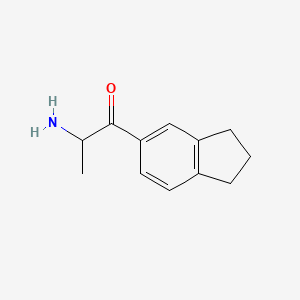
3-(Pyrazin-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrazin-2-yl)butanoic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2. This compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4, attached to a butanoic acid chain. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)butanoic acid can be achieved through various methods. One common approach involves the condensation of pyrazin-2-amine with a suitable butanoic acid derivative. For example, pyrazin-2-amine can be reacted with 3-bromobutanoic acid in the presence of a base such as potassium carbonate to yield this compound .
Another method involves the Suzuki-Miyaura cross-coupling reaction, where pyrazin-2-boronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions. For instance, halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: Pyrazine-N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyrazin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. For example, pyrazine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
3-(Pyrazin-2-yl)butanoic acid can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazine ring.
Pyrazine-2-boronic acid: Contains a boronic acid group instead of a butanoic acid chain.
Pyrazine-2-amine: Features an amine group attached to the pyrazine ring.
The uniqueness of this compound lies in its butanoic acid chain, which imparts distinct chemical and biological properties compared to other pyrazine derivatives .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
3-pyrazin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
NKZXJCPHNHBCRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


